molecular formula C22H16FNO4S B2362200 [4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114886-41-7

[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2362200
CAS RN: 1114886-41-7
M. Wt: 409.43
InChI Key: BEGKYGYUJSMQJR-UHFFFAOYSA-N
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Description

The compound is a type of aromatic ketone, which is a class of organic compounds containing a ketone functional group attached to two aryl groups . It has a fluorophenyl and a methoxyphenyl group attached to the ketone .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4,4’-Difluorobenzophenone and indole derivatives have been synthesized for various purposes . The synthesis of these compounds often involves electrophilic substitution reactions due to the presence of aromatic rings .

Scientific Research Applications

Electrochemical Synthesis

A study explored the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties using a related compound as the starting material. This method involves a one-pot process without the need for isolating intermediates, demonstrating an efficient pathway to synthesize benzoxazine derivatives that could have various applications, including in medicinal chemistry (Largeron & Fleury, 1998).

Structural Analysis and DFT Study

Another study focused on the synthesis, crystal structure, and density functional theory (DFT) analysis of compounds that include boric acid ester intermediates with benzene rings. The research provides insights into the molecular structures, electrostatic potentials, and physicochemical properties of these compounds, which could be relevant for understanding the behavior of related chemical entities (Huang et al., 2021).

Fluorination of Fluorophores

Research on the fluorination of fluorophores to enhance their photostability and improve spectroscopic properties was conducted. The study describes a scalable method to access fluorinated benzophenones, xanthones, acridones, and thioxanthones, which are precursors to fluorinated analogs of common dyes like fluorescein and rhodamine. This approach could facilitate the development of novel fluorinated fluorophores with applications in dye chemistry and biological imaging (Woydziak et al., 2012).

Antioxidant Properties Study

A detailed study on the antioxidant properties of specific phenylmethanone derivatives revealed their potential as effective antioxidants. The research highlights the synthesis of these compounds and their radical scavenging activities, comparing their effectiveness to standard antioxidants. Such findings could be significant in the search for new antioxidant agents with potential therapeutic applications (Çetinkaya et al., 2012).

Fluorinated Copolyethers for Optical Waveguides

A publication described the preparation of highly fluorinated aromatic-aliphatic copolyethers bearing epoxy groups for use in optical waveguides. The study detailed the synthesis process and the resulting materials' chemical resistance, thermal stability, and refractive indices, indicating their suitability for applications in optical technologies (Wan et al., 2012).

These studies underscore the versatility and potential of compounds related to "4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" in various scientific and technological domains, from medicinal chemistry to materials science.

properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4S/c1-28-18-12-6-15(7-13-18)22(25)21-14-24(17-10-8-16(23)9-11-17)19-4-2-3-5-20(19)29(21,26)27/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKYGYUJSMQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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